Potassium 5-methoxypyridine-3-trifluoroborate

説明

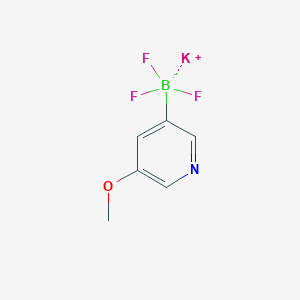

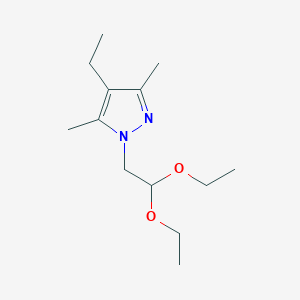

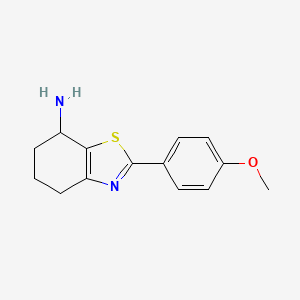

Potassium 5-methoxypyridine-3-trifluoroborate is an organoboron compound . It is also known by its synonyms trifluoro-(5-methoxypyridin-3-yl)boranuide and POTASSIUM TRIFLUORO(5-METHOXYPYRIDIN-3-YL)BORATE . The molecular formula of this compound is C6H6BF3KNO and it has a molecular weight of 215.02 .

Molecular Structure Analysis

The molecular structure of Potassium 5-methoxypyridine-3-trifluoroborate consists of a pyridine ring with a methoxy group at the 5-position and a trifluoroborate group at the 3-position .Chemical Reactions Analysis

Organotrifluoroborates, including Potassium 5-methoxypyridine-3-trifluoroborate, are known to be strong nucleophiles and can react with electrophiles without transition-metal catalysts . They are often used in organic synthesis as alternatives to boronic acids, particularly for Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

The molecular formula of Potassium 5-methoxypyridine-3-trifluoroborate is C6H6BF3KNO and it has a molecular weight of 215.02 .科学的研究の応用

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

Potassium 5-methoxypyridine-3-trifluoroborate: is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in constructing complex organic molecules. The compound acts as a nucleophilic coupling partner, reacting with various aryl halides in the presence of a palladium catalyst to create biaryl structures. This method is highly valued for its tolerance to many functional groups, operational simplicity, and environmental friendliness.

Medicinal Chemistry: Drug Design and Development

In medicinal chemistry, Potassium 5-methoxypyridine-3-trifluoroborate serves as a building block for the synthesis of pharmaceuticals . Its ability to introduce pyridine moieties into molecules is crucial since pyridine is a common motif in drugs. This compound can be used to synthesize ligands, enzyme inhibitors, and receptor modulators, contributing to the development of new medications.

Material Science: Polymer and Material Synthesis

The trifluoroborate group in Potassium 5-methoxypyridine-3-trifluoroborate is reactive towards various organic substrates, making it useful in material science for the synthesis of polymers and novel materials . It can be incorporated into polymer chains to alter physical properties such as thermal stability, rigidity, and electronic characteristics, which are vital for developing advanced materials.

Catalysis: Ligand Preparation

This compound is also instrumental in preparing ligands for transition metal catalysis . Ligands derived from Potassium 5-methoxypyridine-3-trifluoroborate can modulate the reactivity and selectivity of metal catalysts, which is beneficial for various catalytic processes, including hydrogenation, oxidation, and C-H activation.

Agricultural Chemistry: Pesticide Synthesis

In agricultural chemistry, Potassium 5-methoxypyridine-3-trifluoroborate can be used to synthesize pesticides . The pyridine ring can be functionalized to create compounds with insecticidal, herbicidal, or fungicidal properties, contributing to the development of new agricultural chemicals that help protect crops.

Analytical Chemistry: Chemical Sensors

Lastly, Potassium 5-methoxypyridine-3-trifluoroborate can be employed in the design of chemical sensors . The compound’s borate moiety can interact with various analytes, leading to changes in the sensor’s optical or electronic properties. This makes it valuable for detecting environmental pollutants or biological markers.

作用機序

The mechanism of organotrifluoroborate-based Suzuki-Miyaura coupling reactions has been investigated in detail. The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ, so a boronic acid can be used in place of an organotrifluoroborate, as long as it is added slowly and carefully .

特性

IUPAC Name |

potassium;trifluoro-(5-methoxypyridin-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3NO.K/c1-12-6-2-5(3-11-4-6)7(8,9)10;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONJJEODGCVTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 5-methoxypyridine-3-trifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454362.png)

![5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid](/img/structure/B1454371.png)

![[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1454374.png)